molecular formula C6HF9N2 B6359057 5-Fluoro-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole CAS No. 1174395-13-1

5-Fluoro-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole

Cat. No.: B6359057
CAS No.: 1174395-13-1
M. Wt: 272.07 g/mol
InChI Key: RPQMDLMJHSSRKH-UHFFFAOYSA-N
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Description

5-Fluoro-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole is an organic compound characterized by its unique structure containing multiple fluorine atoms. This compound is a heterocyclic compound, which means it contains a ring structure composed of at least two different elements. The presence of multiple fluorine atoms imparts special properties to the compound, such as high thermal stability and unique reactivity .

Preparation Methods

The synthesis of 5-Fluoro-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a fluorinated hydrazine derivative with a fluorinated ketone or aldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and under an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

5-Fluoro-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole undergoes various chemical reactions, including:

Scientific Research Applications

5-Fluoro-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and electrostatic interactions with target molecules. This can lead to the inhibition or activation of specific enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

5-Fluoro-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole can be compared with other fluorinated pyrazoles, such as:

    5-Fluoro-1-methyl-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole: Similar in structure but with a methyl group at the 1-position, which can affect its reactivity and applications.

    5-Fluoromethyl-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole: Contains a fluoromethyl group, which may influence its chemical properties and biological activity.

    N-methyl-3-pentafluoroethyl-4-trifluoromethyl-5-fluoro-1H-pyrazole: Another structurally related compound with potential differences in reactivity and application.

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting properties.

Properties

IUPAC Name

3-fluoro-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF9N2/c7-3-1(5(10,11)12)2(16-17-3)4(8,9)6(13,14)15/h(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQMDLMJHSSRKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NN=C1F)C(C(F)(F)F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF9N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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